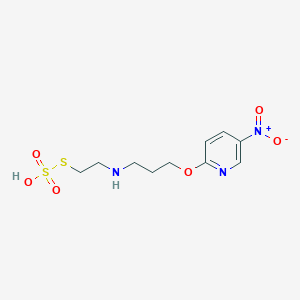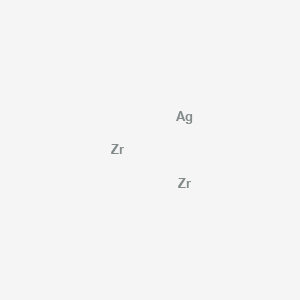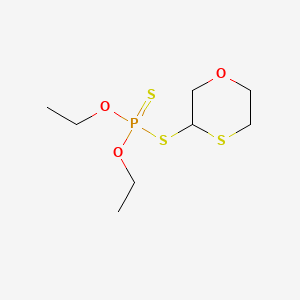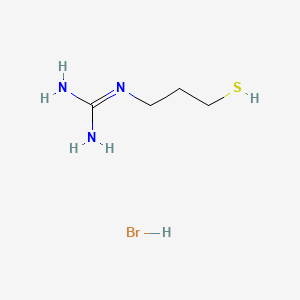![molecular formula C9H13ClOS B14666506 4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol CAS No. 37596-80-8](/img/structure/B14666506.png)
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol is an organic compound with a complex structure that includes a phenol group, a chlorine atom, and a sulfur-containing moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution of the chlorine atom can produce a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol involves its interaction with specific molecular targets. The phenol group can bind to proteins and enzymes, disrupting their normal function. The chlorine and sulfur-containing groups may also contribute to the compound’s activity by interacting with cellular membranes and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chlorinated phenols and sulfur-containing phenols, such as:
- 4-chlorophenol
- 3-methyl-4-chlorophenol
- 4-(methylthio)phenol
Uniqueness
4-[Chloro(dimethyl)-lambda~4~-sulfanyl]-3-methylphenol is unique due to the combination of its chlorine, sulfur, and phenol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
37596-80-8 |
|---|---|
Molekularformel |
C9H13ClOS |
Molekulargewicht |
204.72 g/mol |
IUPAC-Name |
4-[chloro(dimethyl)-λ4-sulfanyl]-3-methylphenol |
InChI |
InChI=1S/C9H13ClOS/c1-7-6-8(11)4-5-9(7)12(2,3)10/h4-6,11H,1-3H3 |
InChI-Schlüssel |
IGGQDPYHWZYRNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)S(C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


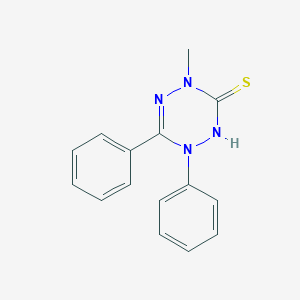
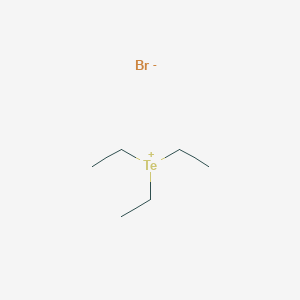
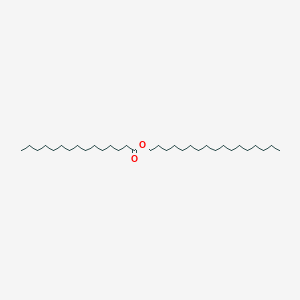
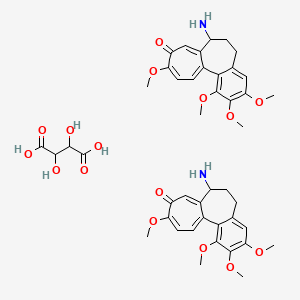
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
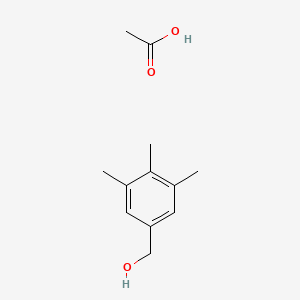

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)

